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Compound of Interest

Compound Name: Cagliflozin Impurity 12

Cat. No.: B15126614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization,

and control of process-related impurities of Canagliflozin, a sodium-glucose co-transporter 2

(SGLT2) inhibitor used in the management of type 2 diabetes. Understanding and controlling

these impurities are critical for ensuring the quality, safety, and efficacy of the final drug

product.

Introduction to Canagliflozin and its Impurities
Canagliflozin, with the chemical name (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-

yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is a C-glucoside

with a thiophene ring. The synthesis of such a complex molecule can lead to the formation of

various process-related impurities. These impurities can arise from starting materials,

intermediates, reagents, or side reactions during the manufacturing process. Additionally,

degradation of the active pharmaceutical ingredient (API) under various stress conditions can

generate further impurities.

Regulatory bodies worldwide require stringent control of impurities in pharmaceutical products.

Therefore, robust analytical methods for the identification, quantification, and characterization

of these impurities are essential. This guide delves into the known process-related impurities of

Canagliflozin, their formation pathways, and the analytical techniques employed for their

control.
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Known Process-Related Impurities of Canagliflozin
Several process-related and degradation impurities of Canagliflozin have been identified and

characterized. These are often designated with letters (e.g., Impurity-A, Impurity-B) or by their

chemical names.

Table 1: Summary of Known Canagliflozin Impurities

Impurity Name Synonym(s) Source

Impurity-A 3-regio isomer Process-related

Impurity-B Desfluoro Canagliflozin Process-related

Impurity-C Dimer Process-related

Impurity-D Hydroperoxide impurity Process and Degradation

Impurity-E Hydroxy impurity Degradation

Impurity-F Sulfone impurity Degradation

α-anomer Alpha isomer Process-related

Formation Pathways of Key Process-Related
Impurities
Understanding the formation pathways of impurities is crucial for developing effective control

strategies. The following diagrams illustrate the likely formation mechanisms for some of the

key process-related impurities of Canagliflozin.
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Caption: Formation pathways of key process-related impurities during Canagliflozin synthesis.

The formation of Impurity-A (3-regio isomer) can result from the presence of an isomeric

impurity in the starting material, 5-iodo-2-methylbenzoic acid.[1] The synthesis of Impurity-B

(Desfluoro Canagliflozin) can occur as a side reaction, for instance, during a step involving a

strong base like n-butyllithium which can lead to desfluorination.[1] The α-anomer is a

stereoisomer of the desired β-anomer (Canagliflozin) and its formation is a result of incomplete

stereocontrol during the glycosylation reaction.[2]

Experimental Protocols for Impurity Identification
and Quantification
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The identification and quantification of Canagliflozin impurities are primarily achieved using

chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC)

and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating the API from its impurities.

Table 2: Typical HPLC Method Parameters for Canagliflozin Impurity Profiling

Parameter Typical Value

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase A 0.1% Formic acid in Water or Phosphate buffer

Mobile Phase B Acetonitrile or Methanol

Gradient
A gradient elution is typically used for optimal

separation.

Flow Rate 1.0 mL/min

Column Temperature 30-40 °C

Detection Wavelength 290 nm

Injection Volume 10-20 µL

Experimental Workflow for HPLC Analysis:
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Caption: A typical experimental workflow for the analysis of Canagliflozin impurities by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities.

Table 3: Typical LC-MS/MS Method Parameters
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Parameter Typical Value

Ionization Source
Electrospray Ionization (ESI), positive or

negative mode

Mass Analyzer
Quadrupole Time-of-Flight (Q-TOF) or Triple

Quadrupole (QqQ)

Scan Mode
Full scan for identification, Multiple Reaction

Monitoring (MRM) for quantification

Collision Energy Optimized for fragmentation of each impurity

The use of LC-MS/MS allows for the determination of the molecular weight and fragmentation

pattern of impurities, which, in conjunction with other spectroscopic data, enables their

structural identification.

Quantitative Data on Canagliflozin Impurities
The levels of process-related impurities in Canagliflozin are strictly controlled to be within the

limits set by regulatory authorities (typically ≤ 0.15% for known impurities).

Table 4: Illustrative Quantitative Analysis of Canagliflozin Impurities in a Batch Sample

Impurity
Retention Time
(min)

Relative Retention
Time (RRT)

Amount (%)

Impurity-A 22.22 0.94 0.08

Impurity-B 21.04 0.89 0.06

Impurity-C 36.39 1.47 0.11

α-anomer Varies Varies < 0.10

Canagliflozin 23.64 1.00 99.65

Note: The data in this table is illustrative and may vary between different manufacturing

processes and batches. The impurity profile of a scaled-up batch may differ from that of a
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laboratory-scale sample. For instance, in some prepared samples, the levels of Impurity-A,

Impurity-B, and Impurity-C were observed to be 0.016%, 0.017%, and 0.021% respectively.

Characterization by Nuclear Magnetic Resonance
(NMR) Spectroscopy
NMR spectroscopy is instrumental in the definitive structural elucidation of isolated impurities.

Both 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments are employed.

For Desfluoro Impurity-B, the absence of a fluorine signal in the ¹⁹F NMR spectrum and the

presence of an additional proton signal in the aromatic region of the ¹H NMR spectrum are key

indicators of its structure. For the Sulfone Impurity (Imp-F), the aromatic proton of the

thiophene ring is shifted to the olefinic region (around δ 6.31 ppm) in the ¹H NMR spectrum due

to the loss of aromaticity. A patent has disclosed ¹H NMR and ¹³C NMR data for certain

Canagliflozin impurities.[3]

Control Strategies for Process-Related Impurities
Effective control of process-related impurities involves a multi-faceted approach:

Raw Material Control: Sourcing high-purity starting materials with well-defined impurity

profiles is the first line of defense. For example, controlling the level of 3-iodo-2-

methylbenzoic acid in the starting material can minimize the formation of Impurity-A.[1]

Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time,

stoichiometry of reagents) can minimize the formation of side products.

Purification Techniques: Implementing robust purification steps, such as crystallization,

chromatography, or extraction, is crucial for removing impurities from intermediates and the

final API.

In-Process Controls (IPCs): Monitoring the formation of impurities at critical stages of the

manufacturing process allows for timely intervention and corrective actions.

Logical Relationship for Impurity Control:
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Caption: A logical diagram illustrating the key strategies for controlling process-related

impurities.

Conclusion
The identification, characterization, and control of process-related impurities are paramount in

the manufacturing of Canagliflozin. A thorough understanding of the potential impurities, their

formation pathways, and the application of advanced analytical techniques are essential for

ensuring the quality and safety of this important antidiabetic medication. This guide provides a

foundational understanding for researchers and professionals involved in the development,

manufacturing, and quality control of Canagliflozin. Continuous monitoring and process

optimization are key to maintaining a consistent and high-purity drug substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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